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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

An in-depth examination of the structure, properties, synthesis, and reactivity of (4-
Bromobutyl)benzene, a key intermediate in organic synthesis and drug discovery.

Introduction

(4-Bromobutyl)benzene, also known as 4-phenylbutyl bromide, is a versatile bifunctional
organic compound. It incorporates a phenyl group and a reactive bromobutyl moiety, making it
a valuable building block in the synthesis of a wide range of more complex molecules. Its utility
is particularly pronounced in the fields of medicinal chemistry and materials science, where the
introduction of a phenylbutyl group is often a key step in the construction of target structures.
This guide provides a detailed overview of its chemical and physical properties, spectroscopic
signature, synthesis protocols, and key reactions, tailored for professionals in research and
development.

Structure and Properties

The structural and physical properties of (4-Bromobutyl)benzene are fundamental to its
application in synthesis. A summary of these key characteristics is presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties of (4-Bromobutyl)benzene
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Property Value Reference

Molecular Formula C1oH13Br [1112][3]

Molecular Weight 213.11 g/mol [1][2]

CAS Number 13633-25-5 [11[3]
Clear, colorless to light

Appearance o [1]
yellow/orange liquid

Density 1.214 g/cm3 [1]

Melting Point 52 °C [1]

Boiling Point 131-133 °C at 12 mmHg [1]
Slightly soluble in water.

Solubility Soluble in common organic [1]

solvents.

Refractive Index

1.5380-1.5420

[1]

Spectroscopic Data

The spectroscopic profile of (4-Bromobutyl)benzene is crucial for its identification and

characterization.

'H NMR Spectroscopy

The proton NMR spectrum of (4-Bromobutyl)benzene is expected to show distinct signals for

the aromatic and aliphatic protons. Based on the analysis of similar structures and general

principles of NMR spectroscopy, the following chemical shifts and coupling patterns are

anticipated:

Table 2: Predicted 'H NMR Spectral Data for (4-Bromobutyl)benzene

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.pharmacompass.com/chemistry-chemical-name/4-bromobutyl-benzene
https://www.appchemical.com/products/13633-25-5?cate_name=Life%20Science&cate2_name=Chemistry&cate_id=5&cate2_id=1&pro_name=Benzene,%20(4-bromobutyl)-&keyword=
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.pharmacompass.com/chemistry-chemical-name/4-bromobutyl-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.appchemical.com/products/13633-25-5?cate_name=Life%20Science&cate2_name=Chemistry&cate_id=5&cate2_id=1&pro_name=Benzene,%20(4-bromobutyl)-&keyword=
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.chembk.com/en/chem/(4-Bromo-butyl)-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
Aromatic (CeH5) 7.10-7.35 Multiplet
Benzylic (-CHz-Ph) ~2.65 Triplet ~7.5
Methylene (-CH2-CHa2- ]

~1.85 Quintet ~7.5
Ph)
Methylene (-CH2-CHa- )

~1.95 Quintet ~7.0
Br)
Methylene (-CH2-Br) ~3.40 Triplet ~6.7

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
predicted chemical shifts for (4-Bromobutyl)benzene are detailed below.

Table 3: Predicted 3C NMR Spectral Data for (4-Bromobutyl)benzene

Carbon Chemical Shift (6, ppm)
C1 (ipso-aromatic) ~141

C2, C6 (ortho-aromatic) ~128.5

C3, C5 (meta-aromatic) ~128.3

C4 (para-aromatic) ~126

Benzylic (-CH2-Ph) ~35

Methylene (-CH2-CHz-Ph) ~31

Methylene (-CH2-CHz-Br) ~33

Methylene (-CH2-Br) ~33.5

Infrared (IR) Spectroscopy
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The IR spectrum of (4-Bromobutyl)benzene will exhibit characteristic absorption bands
corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for (4-Bromobutyl)benzene

Functional Group Wavenumber (cm~—?) Intensity
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 3000 - 2850 Medium
C=C stretch (aromatic) 1600 - 1450 Medium-Weak
C-H bend (out-of-plane,
) 900 - 675 Strong
aromatic)
C-Br stretch 600 - 500 Medium-Strong

Synthesis of (4-Bromobutyl)benzene

(4-Bromobutyl)benzene can be synthesized through several routes. Two common and effective
methods are detailed below.

Synthesis from 4-Phenylbutan-1-ol

This method involves the bromination of 4-phenylbutan-1-ol, a commercially available starting
material.

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-phenylbutan-1-ol (1 equivalent) in a suitable anhydrous solvent such
as dichloromethane or diethyl ether.

e Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBrs)
(0.4 equivalents) dropwise to the stirred solution.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer
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Chromatography (TLC).

o Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Separate the
organic layer using a separatory funnel.

 Purification: Wash the organic layer successively with saturated sodium bicarbonate
(NaHCO:s) solution and brine. Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a4) and filter.

« |solation: Remove the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

» Final Purification: Purify the crude product by column chromatography on silica gel, eluting
with hexane, to obtain pure (4-Bromobutyl)benzene.

Synthesis via Friedel-Crafts Acylation of Benzene

This multi-step synthesis begins with the Friedel-Crafts acylation of benzene with 4-
bromobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocol:
Step 1: Friedel-Crafts Acylation

o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping
funnel, and a gas outlet, suspend anhydrous aluminum chloride (AICI5) (1.2 equivalents) in
an excess of dry benzene at 0-5 °C.

o Reagent Addition: Add 4-bromobutyryl chloride (1 equivalent) dropwise to the stirred
suspension while maintaining the temperature below 10 °C.

o Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, or
until the reaction is complete as monitored by TLC.

o Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
Separate the organic layer.
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 Purification: Wash the organic layer with water, dilute sodium bicarbonate solution, and
finally with brine. Dry the benzene solution over anhydrous calcium chloride.

« |solation: Remove the benzene by distillation to obtain crude 4-bromo-1-phenylbutan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of 4-bromo-1-phenylbutan-1-one is then reduced to a methylene group.

o Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated
hydrochloric acid.[4]

o Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like
potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5]

Step 3: Final Purification

Following the reduction, the product is isolated by extraction and purified by distillation under
reduced pressure or column chromatography.

Synthesis Workflow Diagram

Synthesis via Friedel-Crafts Acylation

4-Bromobutyryl
. AlClz
Clemmensen or
Friedel-Crafts 4-Bromo-1-phenyl- Wolff-Kishner Reduction (4-Bromobutyl)benzene
Acylation butan-1-one

Synthesis from 4-Phenylbutan-1-ol

PBr3
4-Phenylbutan-1-ol Bromination (4-Bromobutyl)benzene
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Caption: Common synthetic routes to (4-Bromobutyl)benzene.

Reactivity and Applications

The dual reactivity of (4-Bromobutyl)benzene makes it a valuable intermediate in organic
synthesis.

» Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile
nucleophilic substitution reactions. This is commonly exploited to introduce the 4-phenylbutyl
moiety into various molecules by reaction with nucleophiles such as amines, alkoxides,
thiolates, and carbanions.

o Grignard Reagent Formation: (4-Bromobutyl)benzene can be converted to the corresponding
Grignard reagent, 4-phenylbutylmagnesium bromide, by reaction with magnesium metal.
This organometallic reagent is a powerful nucleophile used to form new carbon-carbon
bonds by reacting with electrophiles like aldehydes, ketones, and esters.

o Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed
cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more
complex aromatic structures.

Experimental Protocol: Grignard Reagent Formation

e Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.

« Initiation: Add a small crystal of iodine and a small amount of anhydrous diethyl ether or THF
to cover the magnesium. Add a small portion of a solution of (4-Bromobutyl)benzene (1
equivalent) in the anhydrous ether/THF to initiate the reaction. Gentle heating may be
required.

o Reagent Addition: Once the reaction has started (indicated by the disappearance of the
iodine color and gentle refluxing), add the remaining (4-Bromobutyl)benzene solution
dropwise at a rate that maintains a gentle reflux.
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+ Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes
to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can
be used directly in subsequent reactions.

Logical Relationship of Reactivity

(4-Bromobutyl)benzene
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Click to download full resolution via product page
Caption: Key reaction pathways of (4-Bromobutyl)benzene.

Safety and Handling

(4-Bromobutyl)benzene is an irritant and should be handled with appropriate safety
precautions.

e Hazards: Irritating to the eyes, respiratory system, and skin.[1] Harmful if swallowed or in
contact with skin.[1]
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o Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and
eye/face protection.

» Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapor
and contact with skin and eyes.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.[1] If skin contact occurs, wash with soap and water.

Conclusion

(4-Bromobutyl)benzene is a fundamental building block in organic synthesis, offering multiple
avenues for molecular elaboration. Its well-defined properties and predictable reactivity make it
a reliable intermediate for researchers in drug development and materials science. This guide
provides a comprehensive technical overview to support its effective and safe utilization in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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